N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide
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Overview
Description
N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-3-nitrobenzamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic intermediate, {1,4-dioxaspiro[4.5]decan-2-yl}methanol, which can be synthesized from 2-acetylcyclohexanone via ethylene ketal formation, followed by hydrazone formation and iodination . This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of advanced materials.
Biological Studies: Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure may enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N’-(3-methylphenyl)ethanediamide
Uniqueness
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide is unique due to its combination of a spirocyclic structure and a nitrobenzamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both chemical and biological research .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-15(12-5-4-6-13(9-12)18(20)21)17-10-14-11-22-16(23-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZSYOKCVFCNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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